Sodium Metacresol Purple

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

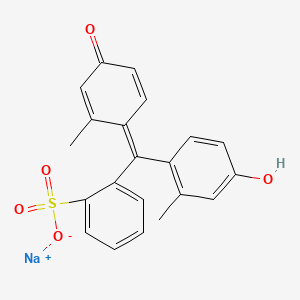

m-Cresol Purple sodium salt: m-cresolsulfonphthalein sodium salt , is a triarylmethane dye and a pH indicator. It is widely used in various scientific and industrial applications due to its ability to change color in response to pH variations. The compound is particularly useful in spectrophotometric pH measurements and as a capnographic indicator for detecting end-tidal carbon dioxide .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of m-cresol purple involves a condensation reaction. The process begins with the stirring and heating of dried m-cresol and benzene methane sulfonic acid anhydride at temperatures between 100°C and 105°C. Phosphorus oxychloride and absolute zinc chloride are then added, and the mixture is stirred at a constant temperature for several hours. The reaction product is then refined by adding water, heating, and neutralizing with sodium carbonate and hydrochloric acid .

Industrial Production Methods: In industrial settings, the preparation of m-cresol purple sodium salt involves dissolving the compound in a sodium chloride solution. The pH of the solution is adjusted using hydrochloric acid or sodium hydroxide to achieve the desired pH range. This method ensures high purity and minimal impurities, making it suitable for large-scale production .

Análisis De Reacciones Químicas

Types of Reactions: m-Cresol Purple sodium salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products, depending on the reaction conditions.

Reduction: Reduction reactions can convert the compound into its reduced form.

Substitution: The compound can undergo substitution reactions, where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution Reagents: Halogens and other electrophiles are often used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, bromination of m-cresol purple sodium salt produces bromocresol green, a dye used in DNA agarose gel electrophoresis .

Aplicaciones Científicas De Investigación

Chemistry: m-Cresol Purple sodium salt is widely used as a pH indicator in various chemical analyses. It is particularly useful in titrations and spectrophotometric pH measurements .

Biology: In biological research, the compound is used to stain epithelial cells and proteins. It is also employed in DNA agarose gel electrophoresis as a tracking dye .

Medicine: The compound serves as a capnographic indicator for detecting end-tidal carbon dioxide, ensuring successful tracheal intubation in emergency medical situations .

Industry: In industrial applications, m-cresol purple sodium salt is used in the manufacturing of diagnostic assays and hematology stains .

Mecanismo De Acción

m-Cresol Purple sodium salt acts as a pH indicator by undergoing a color change in response to pH variations. The compound exists in different ionic forms depending on the pH of the solution. At low pH, it appears red, while at high pH, it turns purple. This color change occurs due to the protonation and deprotonation of the compound’s functional groups, which alter its electronic structure and absorbance properties .

Comparación Con Compuestos Similares

Bromocresol Purple: Another pH indicator with similar properties but different color change intervals.

Cresol Red: A pH indicator with a different color change range and molecular structure.

Thymol Blue: A pH indicator with a broader pH range and different color transitions.

Uniqueness: m-Cresol Purple sodium salt is unique due to its specific pH range and sharp color change, making it highly suitable for precise pH measurements in various scientific and industrial applications .

Propiedades

Fórmula molecular |

C21H17NaO5S |

|---|---|

Peso molecular |

404.4 g/mol |

Nombre IUPAC |

sodium;2-[(Z)-(4-hydroxy-2-methylphenyl)-(2-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonate |

InChI |

InChI=1S/C21H18O5S.Na/c1-13-11-15(22)7-9-17(13)21(18-10-8-16(23)12-14(18)2)19-5-3-4-6-20(19)27(24,25)26;/h3-12,22H,1-2H3,(H,24,25,26);/q;+1/p-1/b21-18-; |

Clave InChI |

BYQJYOOKENJSNK-WIPIHYDQSA-M |

SMILES isomérico |

CC\1=CC(=O)C=C/C1=C(\C2=C(C=C(C=C2)O)C)/C3=CC=CC=C3S(=O)(=O)[O-].[Na+] |

SMILES canónico |

CC1=CC(=O)C=CC1=C(C2=C(C=C(C=C2)O)C)C3=CC=CC=C3S(=O)(=O)[O-].[Na+] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-1-[2-(3-trifluoromethylphenyl)-ethyl]-1H-pyrazole](/img/structure/B13723536.png)

![2-{[5-[(Z)-2-furylmethylidene]-4-oxo-1,3-thiazol-2(4H)-yl]amino}-3-hydroxypropanoic acid](/img/structure/B13723546.png)

![3-(E)-Benzylidene-3,4,5,6-hexahydro-7-(trifluoromethyl)pyrido-[4,3-c]-isoxazole hydrochloride](/img/structure/B13723550.png)

![N-Cyclobutyl-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13723554.png)

![2-Amino-N-[1-benzyl-3-(3-tert-butylcarbamoyl-octahydro-isoquinolin-2-yl)-2-hydropropyl]-succinamide](/img/structure/B13723556.png)

![[6-Bromo-1-(2,2,2-trifluoro-ethyl)-1H-indol-4-yl]-methanol](/img/structure/B13723573.png)

![(6-(Benzyloxy)-1-methyl-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B13723601.png)

![{[1-(2-Methoxyethyl)-1H-indol-5-yl]methyl}(propyl)amine](/img/structure/B13723607.png)